molecular formula C4H6N4O4 B12363254 6-Amino-5-nitro-1,3-diazinane-2,4-dione

6-Amino-5-nitro-1,3-diazinane-2,4-dione

Cat. No.: B12363254
M. Wt: 174.12 g/mol
InChI Key: SKMHDGRJZSUJRE-UHFFFAOYSA-N
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Description

6-Amino-5-nitro-1,3-diazinane-2,4-dione is a nitrogen-containing heterocyclic compound It features a six-membered ring structure with two nitrogen atoms and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-nitro-1,3-diazinane-2,4-dione typically involves the nitration of a precursor compound followed by amination.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and amination reactions under controlled conditions to ensure high yield and purity. These methods may utilize continuous flow reactors to optimize reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-nitro-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the nitro or amino groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like nitronium tetrafluoroborate for nitration and various amines for amination are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

6-Amino-5-nitro-1,3-diazinane-2,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Amino-5-nitro-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amino group can also participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-5-nitro-1,3-diazinane-2,4-dione is unique due to its specific arrangement of amino and nitro groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C4H6N4O4

Molecular Weight

174.12 g/mol

IUPAC Name

6-amino-5-nitro-1,3-diazinane-2,4-dione

InChI

InChI=1S/C4H6N4O4/c5-2-1(8(11)12)3(9)7-4(10)6-2/h1-2H,5H2,(H2,6,7,9,10)

InChI Key

SKMHDGRJZSUJRE-UHFFFAOYSA-N

Canonical SMILES

C1(C(NC(=O)NC1=O)N)[N+](=O)[O-]

Origin of Product

United States

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